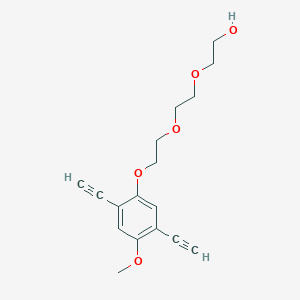
2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol is an organic compound with the molecular formula C15H18O5. It is characterized by the presence of multiple ethoxy groups and a methoxyphenoxy group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol typically involves the reaction of 2,5-diethynyl-4-methoxyphenol with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction proceeds through a series of ethoxylation steps, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl groups to ethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Ethyl-substituted derivatives
Substitution: Functionalized derivatives with amines, thiols
Aplicaciones Científicas De Investigación
2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and drug delivery systems.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting metabolic processes in cells. It may also interact with cellular membranes, altering their permeability and affecting cell signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(2-(2-Methoxyethoxy)ethoxy)ethanol: Similar structure but lacks the ethynyl groups, making it less reactive in certain chemical reactions.
2-(2-(2-(2-Aminoethoxy)ethoxy)ethanol: Contains an amino group instead of the methoxyphenoxy group, leading to different chemical properties and applications.
Uniqueness
2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol is unique due to its multiple ethynyl groups, which provide additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and bioactive molecules .
Propiedades
Número CAS |
842120-08-5 |
|---|---|
Fórmula molecular |
C17H20O5 |
Peso molecular |
304.34 g/mol |
Nombre IUPAC |
2-[2-[2-(2,5-diethynyl-4-methoxyphenoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C17H20O5/c1-4-14-13-17(15(5-2)12-16(14)19-3)22-11-10-21-9-8-20-7-6-18/h1-2,12-13,18H,6-11H2,3H3 |
Clave InChI |
XBDNZPOBIVNNLY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C#C)OCCOCCOCCO)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12880828.png)
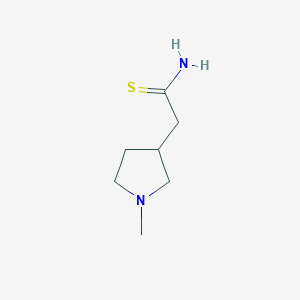
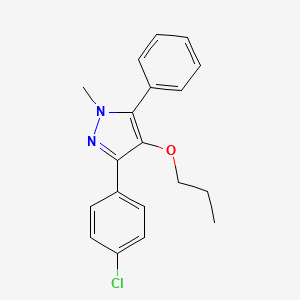
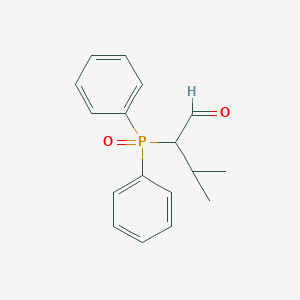
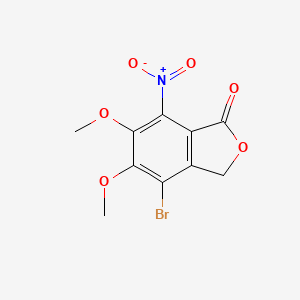
![2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12880860.png)
![3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12880867.png)
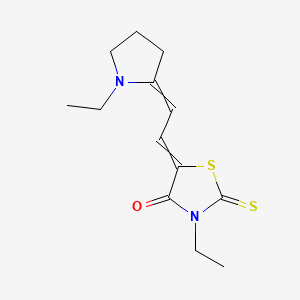
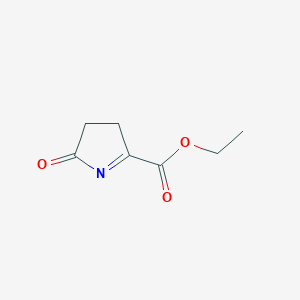
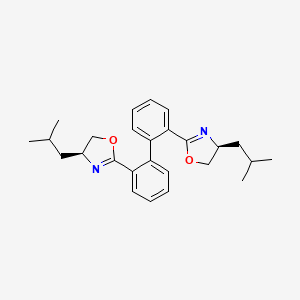

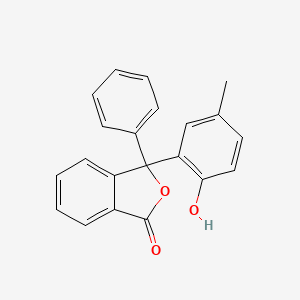
![4-(tert-Butyl)dibenzo[b,d]furan](/img/structure/B12880894.png)
![4-([1,1'-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol](/img/structure/B12880901.png)
